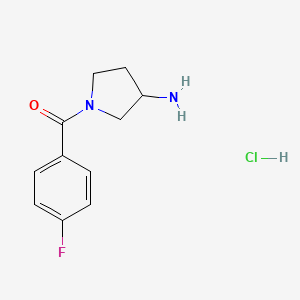

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Description

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFSHCFLUQNOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview (Adapted from Green Chemistry Research)

- Step 1: In a cooled reaction vessel (0 °C), 4-fluorobenzoyl chloride is dissolved in Cyrene, a sustainable dipolar aprotic solvent.

- Step 2: Triethylamine is added dropwise to the stirred solution to act as a base and acid scavenger.

- Step 3: Pyrrolidin-3-amine is introduced slowly to the mixture.

- Step 4: The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.

- Step 5: The reaction mixture is then diluted with ethyl acetate and washed with water to remove inorganic salts and excess reagents.

- Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

- Step 7: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(4-fluorobenzoyl)pyrrolidin-3-amine as a hydrochloride salt after treatment with hydrochloric acid.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 0 °C to room temperature | Cooling prevents side reactions |

| Solvent | Cyrene (green solvent) | Eco-friendly alternative to DMF/THF |

| Base | Triethylamine | Neutralizes HCl, facilitates amide formation |

| Reaction Time | 1 hour | Sufficient for complete conversion |

| Work-up | Extraction with EtOAc and water | Removes impurities and salts |

| Purification | Flash chromatography | Ensures high purity |

| Yield | 75–91% (depending on method) | High efficiency reported |

Research Findings and Data

Yield and Purity: Yields range from 75% to 91%, with higher yields achieved when the reaction is performed in Cyrene solvent and purified by flash chromatography. The product is obtained as a colorless solid with melting points consistent with literature values (typically around 87–90 °C for the free base; hydrochloride salt melting points may vary).

Spectroscopic Confirmation: The product identity is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The presence of the fluorobenzoyl group is confirmed by characteristic aromatic signals and fluorine coupling patterns.

Base Selection: Triethylamine is the preferred base due to its ability to effectively scavenge HCl without interfering with the reaction or product stability.

Solvent Impact: Use of Cyrene as a sustainable solvent improves reaction efficiency and reduces environmental impact compared to traditional solvents.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride + pyrrolidin-3-amine + triethylamine in Cyrene at 0 °C → RT | Amide bond formation |

| Work-up | Extraction with ethyl acetate and water | Removal of by-products |

| Drying and Concentration | Sodium sulfate drying, reduced pressure | Crude product obtained |

| Purification | Flash chromatography (silica gel, EtOAc/hexane gradient) | Pure product (75–91%) |

| Salt Formation | Treatment with HCl to form hydrochloride salt | Stable salt isolated |

Additional Notes on Preparation

- The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture and air-sensitive side reactions.

- Temperature control is critical to avoid hydrolysis of the acyl chloride and formation of undesired by-products.

- The hydrochloride salt form improves compound stability and handling for further applications.

- Alternative bases and solvents may be explored but triethylamine and Cyrene provide an optimal balance of yield and environmental safety.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

This compound is a synthetic compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Areas of Application

- Chemistry : It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.

- Biology : The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

- Medicine : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

- Industry : The compound is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to corresponding oxidized products.

- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

- Substitution : It can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups using appropriate reagents and conditions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest it may act as an enzyme inhibitor, modulating pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC25923 | ≤ 0.25 µg/mL |

| Staphylococcus aureus ATCC43300 (MRSA) | ≤ 0.25 µg/mL |

These findings suggest that the compound could be a promising lead in developing new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 45.6 |

| OVCAR-3 (Ovarian) | 31.5 |

| HuTu 80 (Colorectal) | 25.0 |

The mechanism underlying its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with significant selectivity for cancerous cells over normal cells.

- Study Design : The compound was tested against multiple cancer cell lines using standard MTT assays.

- Results : The compound exhibited an IC50 value of 25 µM against HuTu 80 cells, indicating effective inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride and analogous compounds:

Detailed Structural and Functional Analysis

Substitution Patterns and Electronic Effects

- Fluorine Position : The para-fluoro substitution in this compound likely enhances metabolic stability compared to the ortho-fluoro analog . Fluorine’s electron-withdrawing nature may also influence the benzoyl group’s reactivity in amide bond formation.

Stereochemical Considerations

Chiral centers, as seen in (S)-configured analogs , can significantly impact biological activity. For instance, enantiopure pyrrolidine derivatives are critical in asymmetric synthesis and receptor-targeted drug design.

Biological Activity

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C11H12ClF N2O

Molecular Weight : 232.68 g/mol

CAS Number : 1461707-59-4

The compound features a pyrrolidine ring substituted with a 4-fluorobenzoyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that the compound may act as an enzyme inhibitor, modulating pathways related to cell proliferation and survival.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC25923 | ≤ 0.25 µg/mL | |

| Staphylococcus aureus ATCC43300 (MRSA) | ≤ 0.25 µg/mL | |

| Cryptococcus neoformans | MIC not specified |

These findings suggest that the compound could serve as a promising lead in the development of new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 45.6 | |

| OVCAR-3 (Ovarian) | 31.5 | |

| HuTu 80 (Colorectal) | 25.0 |

The mechanism underlying its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with significant selectivity for cancerous cells over normal cells.

Study Findings

- Study Design : The compound was tested against multiple cancer cell lines using standard MTT assays.

- Results : The compound exhibited an IC50 value of 25 µM against HuTu 80 cells, indicating effective inhibition of cell proliferation.

Q & A

Q. What are the critical safety considerations when handling 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation exposure, move the individual to fresh air and monitor respiratory function. Emergency protocols should align with GHS guidelines, though specific hazard classifications for this compound may not yet be standardized . Always consult the latest Safety Data Sheet (SDS) for updates on handling and disposal.

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Focus on reaction conditions such as solvent choice (e.g., anhydrous DMF or THF), temperature control (20–80°C), and stoichiometric ratios of precursors (e.g., 4-fluorobenzoyl chloride and pyrrolidin-3-amine derivatives). Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Analytical validation using HPLC (≥98% purity thresholds) and NMR (e.g., ¹H/¹³C for structural confirmation) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic fluorobenzoyl signals at δ 7.2–8.1 ppm).

- LC-MS for molecular ion detection (e.g., [M+H]+ peak matching theoretical molecular weight).

- FT-IR to identify functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹).

Cross-reference with published spectra of analogous fluorobenzoyl-pyrrolidine derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for reactions like nucleophilic substitution or amide bond cleavage. Pair with molecular dynamics simulations to assess solvent effects. Integrate cheminformatics tools (e.g., Gaussian or ORCA) to predict regioselectivity and optimize catalyst systems. Experimental validation via kinetic studies (e.g., time-resolved UV-Vis or LC-MS monitoring) is essential to refine computational models .

Q. What experimental design strategies minimize variability in pharmacological studies involving this compound?

- Methodological Answer : Apply Design of Experiments (DOE) principles to screen variables (e.g., dose concentration, incubation time, solvent polarity). Use factorial designs (e.g., 2³ factorial matrices) to identify interactions between parameters. For in vitro assays, include internal controls (e.g., reference inhibitors) and normalize data to baseline activity. Statistical tools like ANOVA or multivariate regression (e.g., R or Python’s SciPy) help resolve data contradictions caused by batch effects or assay sensitivity .

Q. How can researchers address discrepancies in reported bioactivity data for fluorobenzoyl-pyrrolidine derivatives?

- Methodological Answer : Systematically evaluate:

- Batch purity (via HPLC-MS to rule out impurities >2%).

- Solubility differences (e.g., DMSO vs. aqueous buffers).

- Assay conditions (e.g., pH, temperature, cell line viability).

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀ measurements). Publish raw datasets and computational workflows to enable meta-analyses .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress testing (40–60°C for 1–4 weeks).

- Hydrolytic degradation (pH 1–9 buffers at 37°C).

- Oxidative stress (H₂O₂ or AIBN exposure).

Monitor degradation products via LC-MS/MS and quantify half-life using first-order kinetics. Compare with structurally related compounds to identify stability trends (e.g., fluorobenzoyl group vs. chloro analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.